High-Affinity Brain Membrane Binding Distinguishes Linear Histidylproline from Cyclo(His-Pro)
Histidylproline exhibits specific, saturable binding to rat brain membranes, characterized by a high-affinity site with an equilibrium dissociation constant (KD) of approximately 9 nM and a maximum binding capacity (Bmax) of approximately 120 fmol/mg protein [1]. In contrast, the cyclic metabolite cyclo(His-Pro) demonstrates no specific binding sites in the same brain membrane preparation [1]. This dichotomy highlights the linear peptide's unique interaction with a putative receptor system distinct from that of its cyclic counterpart.
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | KD ≈ 9 nM, Bmax ≈ 120 fmol/mg protein |
| Comparator Or Baseline | cyclo(His-Pro) (histidyl-proline diketopiperazine) |
| Quantified Difference | cyclo(His-Pro): no specific binding detected |
| Conditions | Fresh rat brain membranes, [3H]-His-Pro radioligand binding assay |
Why This Matters
This differential binding profile mandates the use of the linear form for studies targeting this specific brain membrane receptor, as the cyclic analog is functionally inert in this context.
- [1] Coggins PJ, et al. High affinity specific binding of the thyrotrophin releasing hormone metabolite histidylproline to rat brain membranes. Neuropeptides. 1987;9(1):83-91. doi:10.1016/0143-4179(87)90035-7. View Source
